5-Methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-Methyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules .
Mechanism of Action
5-Methyl-1H-pyrrole-2-carboxylic acid: interacts with specific molecular targets within the body. While the exact targets may vary depending on the context, one primary target is likely to be enzymes involved in various metabolic pathways. These enzymes play crucial roles in cellular processes, and the compound may modulate their activity.
Action Environment
Environmental factors play a role in its efficacy and stability. These factors include:
- The compound’s behavior may change in acidic or alkaline environments. Stability could be affected by temperature variations. Oxidation may impact its structure.
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as pyrroline-5-carboxylate reductase, which is involved in the proline biosynthesis pathway. The interaction between this compound and pyrroline-5-carboxylate reductase is crucial for the conversion of pyrroline-5-carboxylate to proline, an amino acid essential for protein synthesis and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For instance, this compound can modulate the expression of genes related to oxidative stress, thereby impacting cellular metabolism and homeostasis . Additionally, it affects the activity of key metabolic enzymes, leading to alterations in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity, such as the inhibition of pyrroline-5-carboxylate reductase. This inhibition results in decreased proline synthesis, which can affect protein synthesis and cellular stress responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic enzyme activity and gene expression patterns . These temporal effects are crucial for understanding the long-term impact of this compound on cellular physiology.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve stress response mechanisms . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline biosynthesis pathway. This compound interacts with enzymes such as pyrroline-5-carboxylate reductase and proline dehydrogenase, which are essential for the conversion of pyrroline-5-carboxylate to proline and vice versa . These interactions influence the overall metabolic flux and the levels of metabolites involved in cellular stress responses and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its biological activity, as it determines the concentration of the compound in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and regulatory proteins . Additionally, this compound can be directed to specific organelles, such as mitochondria, through targeting signals that facilitate its transport across organelle membranes . The subcellular localization of this compound is essential for its role in regulating cellular metabolism and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from N-Boc-di-allylamine, the synthesis involves ring-closing metathesis (RCM), directed alkoxycarbonylation using strong lithium bases and alkyl carbonates, followed by enzymatic kinetic resolution of the racemic mixture .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes .
Comparison with Similar Compounds
- Pyrrole-2-carboxylic acid
- 1-Methylpyrrole-2-carboxylic acid
- Methyl pyrrole-2-carboxylate
Comparison: 5-Methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of a methyl group at the 5-position, which influences its reactivity and properties. Compared to pyrrole-2-carboxylic acid, the methyl group enhances its stability and alters its electronic distribution, making it more suitable for specific synthetic applications. The presence of the carboxylic acid group also provides additional sites for functionalization, expanding its utility in various chemical transformations .
Properties
IUPAC Name |
5-methyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYABCWJPZTWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512716 | |
Record name | 5-Methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3757-53-7 | |
Record name | 5-Methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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